molecular formula C28H32ClN3O4 B3115556 (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (S)-2-acetamido-3-phenylpropanoate CAS No. 210095-66-2

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (S)-2-acetamido-3-phenylpropanoate

Cat. No. B3115556
CAS RN: 210095-66-2
M. Wt: 510 g/mol
InChI Key: RKTMWCQVKCSVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (S)-2-acetamido-3-phenylpropanoate is a useful research compound. Its molecular formula is C28H32ClN3O4 and its molecular weight is 510 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiplatelet and Antithrombotic Drug Synthesis

Research on the development of synthetic methodologies for antiplatelet and antithrombotic drugs, such as (S)-clopidogrel, highlights the interest in compounds with chlorophenyl and pyridine components. (S)-clopidogrel, a thienopyridine-class drug, demonstrates significant synthetic interest due to its potent antiplatelet properties. The review by Saeed et al. (2017) details various synthetic approaches, discussing their pros and cons to aid in the development of more efficient synthesis methods for such drugs (Saeed et al., 2017).

Carcinogenicity Evaluation

Research involving thiophene analogues of carcinogens, like benzidine and 4-aminobiphenyl, provides a foundation for evaluating potential carcinogenicity. Ashby et al. (1978) synthesized thiophene analogues and assessed their carcinogenic potential, indicating a methodology for evaluating chemical structures with aromatic components for health risks (Ashby et al., 1978).

Leishmaniasis Treatment from Natural Products

The search for new compounds for leishmaniasis treatment led Peixoto et al. (2021) to explore the Piper genus, demonstrating the pharmaceutical potential of natural products containing piperidine-like structures. This work highlights the leishmanicidal activity of various Piper compounds, pointing to the broad therapeutic potential of natural products with specific chemical functionalities (Peixoto et al., 2021).

Dopamine Receptors and Cognitive Effects

Braszko (2010) reviewed the pro-cognitive effects of peptides related to the renin-angiotensin system, proposing interactions with dopamine receptors. This research illustrates the interest in compounds affecting neurotransmitter systems, relevant to chemicals with piperidine and phenyl components (Braszko, 2010).

Antipsychotic Agent Synthesis

Sikazwe et al. (2009) explored arylcycloalkylamines, highlighting the role of arylalkyl substituents in binding affinity at D2-like receptors. This research underscores the significance of phenyl piperidines and piperazines in developing antipsychotic agents, which could be related to the functional groups present in the compound of interest (Sikazwe et al., 2009).

properties

IUPAC Name

2-acetamido-3-phenylpropanoic acid;2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O.C11H13NO3/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15;1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h1-7,10,15,17,19H,8-9,11-12H2;2-6,10H,7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTMWCQVKCSVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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